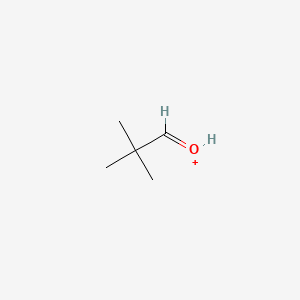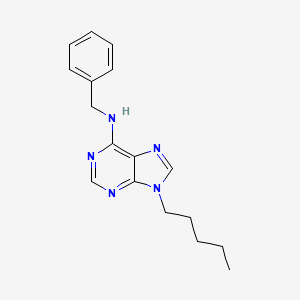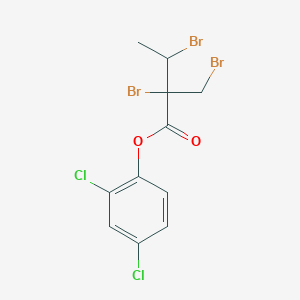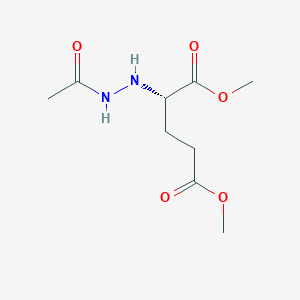![molecular formula C7H8O2 B14496599 2-Oxabicyclo[2.2.2]oct-5-en-3-one CAS No. 63838-51-7](/img/structure/B14496599.png)
2-Oxabicyclo[2.2.2]oct-5-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxabicyclo[222]oct-5-en-3-one is a bicyclic compound with an oxygen atom incorporated into its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]oct-5-en-3-one can be achieved through several methods. One common approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is notable for its efficiency and the incorporation of the 2-Oxabicyclo[2.2.2]octane core into various structures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of synthetic routes such as flow photochemistry has been explored for related compounds . This approach can significantly reduce reaction times and improve throughput, making it a viable option for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxabicyclo[2.2.2]oct-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.
Substitution: Substitution reactions, particularly involving nucleophiles, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization , n-butyl lithium for ring-opening polymerization , and trifluoromethanesulfonic acid as a catalyst . The conditions for these reactions vary, but they often involve specific solvents and temperature controls to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening polymerization of 2-Oxabicyclo[2.2.2]octan-3-one can yield polyesters with alicyclic moieties .
Applications De Recherche Scientifique
2-Oxabicyclo[2.2.2]oct-5-en-3-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, allowing for the creation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s potential for large-scale production and versatility in chemical reactions make it useful in various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Oxabicyclo[2.2.2]oct-5-en-3-one involves its incorporation into molecular structures, where it can influence the physicochemical properties of the resulting compounds. For example, replacing the phenyl ring in drugs with the 2-Oxabicyclo[2.2.2]octane core can enhance water solubility, metabolic stability, and reduce lipophilicity . This modification can lead to improved drug efficacy and reduced side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short bridgehead carbon distance, making it a popular bioisostere.
Bicyclo[2.2.2]octane: Similar in structure but with different physicochemical properties.
Cubane: Another bioisostere with unique properties but less stable under certain conditions.
Uniqueness
2-Oxabicyclo[2.2.2]oct-5-en-3-one stands out due to its ability to improve the physicochemical properties of compounds it is incorporated into. Its unique structure allows for enhanced water solubility, metabolic stability, and reduced lipophilicity, making it a valuable tool in drug design and other applications .
Propriétés
Numéro CAS |
63838-51-7 |
|---|---|
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
2-oxabicyclo[2.2.2]oct-5-en-3-one |
InChI |
InChI=1S/C7H8O2/c8-7-5-1-3-6(9-7)4-2-5/h1,3,5-6H,2,4H2 |
Clé InChI |
OBNPFXSOHOEJOI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



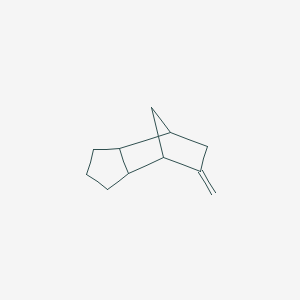
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
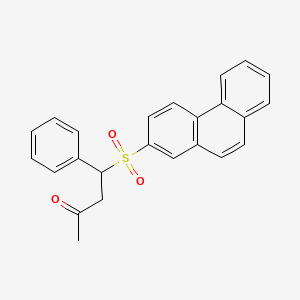

![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)
